![molecular formula C16H24N4O2 B10774584 [3H]Dpcpx](/img/structure/B10774584.png)
[3H]Dpcpx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]DPCPX, also known as 8-cyclopentyl-1,3-dipropylxanthine, is a radiolabeled compound used primarily as a selective antagonist for the adenosine A1 receptor. This compound is significant in pharmacological research due to its high affinity and selectivity for the adenosine A1 receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]DPCPX involves several steps, starting with the preparation of 1,3-diallyl-8-cyclopentylxanthine as a precursor. A magnetically stirred solution of 4-amino-1,3-diallyluracil in acetic acid and water is cooled in an ice bath to 5°C. The mixture is then subjected to a series of reactions to introduce the cyclopentyl and dipropyl groups, resulting in the formation of 8-cyclopentyl-1,3-dipropylxanthine .
Industrial Production Methods
Industrial production of this compound typically involves radiolabeling the synthesized 8-cyclopentyl-1,3-dipropylxanthine with tritium. This process requires specialized facilities and equipment to handle radioactive materials safely and efficiently. The radiolabeling is performed under controlled conditions to ensure high purity and specific activity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3H]DPCPX primarily undergoes substitution reactions due to the presence of reactive sites on the xanthine ring. These reactions are essential for modifying the compound to enhance its selectivity and affinity for the adenosine A1 receptor.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acetic acid, water, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product’s formation .
Major Products Formed
The major product formed from the synthesis of this compound is 8-cyclopentyl-1,3-dipropylxanthine, which is then radiolabeled with tritium to produce the final compound. This radiolabeled product is used in various scientific research applications .
Scientific Research Applications
[3H]DPCPX is widely used in scientific research due to its high selectivity and affinity for the adenosine A1 receptor. Some of its key applications include:
Pharmacological Studies: This compound is used to study the binding characteristics and physiological roles of the adenosine A1 receptor in various tissues and organisms.
Neuroscience Research: The compound is employed to investigate the role of adenosine A1 receptors in regulating neuronal activity and neurotransmitter release.
Cardiovascular Research: This compound is used to explore the effects of adenosine A1 receptor antagonism on heart rate, blood pressure, and cardiac function.
Drug Development: The compound serves as a reference standard in the development of new adenosine receptor antagonists for therapeutic applications.
Mechanism of Action
[3H]DPCPX exerts its effects by selectively binding to the adenosine A1 receptor, thereby blocking the action of endogenous adenosine. This antagonism leads to various physiological effects, such as increased neurotransmitter release, modulation of heart rate, and regulation of blood flow. The molecular targets of this compound include the adenosine A1 receptor, which is coupled to G-proteins and involved in the inhibition of adenylate cyclase activity .
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): The non-radiolabeled version of [3H]DPCPX, used for similar research purposes.
1,3-Dipropyl-8-cyclopentylxanthine (CPX): Another xanthine derivative with similar selectivity for the adenosine A1 receptor.
1,3-Diethyl-8-phenylxanthine (DPX): A related compound with lower selectivity for the adenosine A1 receptor.
Uniqueness
This compound is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in binding studies. This feature makes it an invaluable tool for studying the adenosine A1 receptor’s role in various physiological and pathological processes .
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
312.42 g/mol |
IUPAC Name |
8-cyclopentyl-1,3-bis(1,3-ditritiopropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i1T,2T,9T,10T |
InChI Key |
FFBDFADSZUINTG-LEZITTIZSA-N |
Isomeric SMILES |
[3H]CCC([3H])N1C2=C(C(=O)N(C1=O)C([3H])CC[3H])NC(=N2)C3CCCC3 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


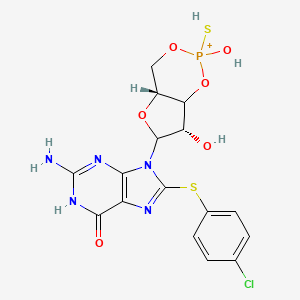
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)
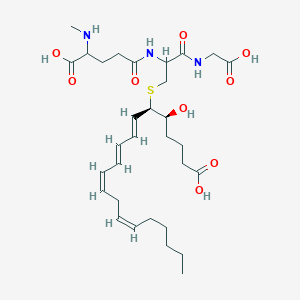
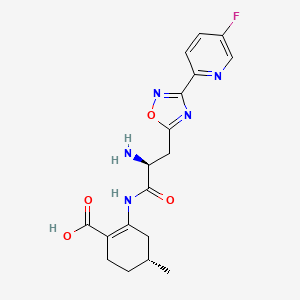
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
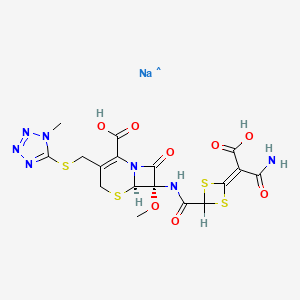
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
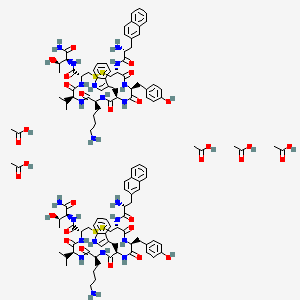
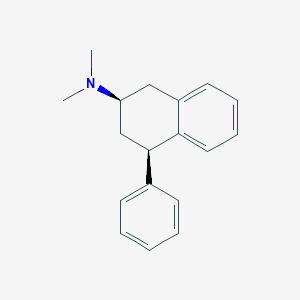
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
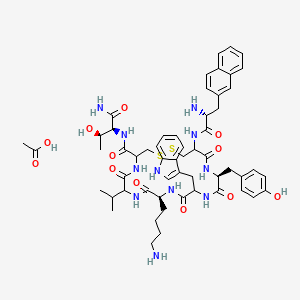
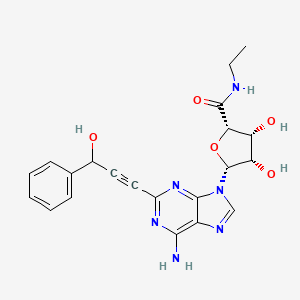
![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
